1-Acetylcyclohexene

Descripción

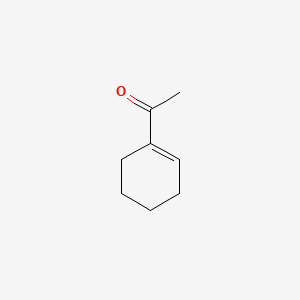

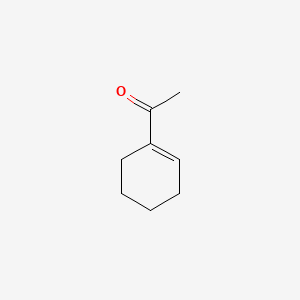

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(cyclohexen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLUDGDHUEBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862478 | |

| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Acetylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

932-66-1, 88449-93-8 | |

| Record name | 1-Acetylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-enylmethylketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylcyclohexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylcyclohexene, a versatile α,β-unsaturated ketone, serves as a valuable building block in organic synthesis. Its unique structural features, including a conjugated enone system within a cyclohexene (B86901) ring, impart a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound, with the CAS Number 932-66-1, is systematically named 1-(cyclohexen-1-yl)ethanone according to IUPAC nomenclature.[1] Its structure consists of a cyclohexene ring substituted with an acetyl group at the C1 position.

Key Identifiers:

-

IUPAC Name: 1-(cyclohexen-1-yl)ethanone[1]

-

InChI: InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3[1][2][3][6]

The chemical structure of this compound is depicted in the following diagram:

References

- 1. This compound | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Acetyl-1-cyclohexene | 932-66-1 [chemnet.com]

- 4. 1-ACETYL-1-CYCLOHEXENE | 932-66-1 [chemicalbook.com]

- 5. 1-acetyl-1-cyclohexene, 932-66-1 [thegoodscentscompany.com]

- 6. 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 1-Acetylcyclohexene

This technical guide provides an in-depth overview of 1-acetylcyclohexene, a versatile ketone in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role in various chemical reactions.

Chemical Identity and Nomenclature

The standardized nomenclature for this compound is crucial for unambiguous scientific communication. Its formal IUPAC name is 1-(cyclohex-1-en-1-yl)ethanone .[1][2] It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Common Name | This compound[1][2][3] |

| 1-Acetyl-1-cyclohexene[1][2][3] | |

| Systematic Names | 1-(1-Cyclohexen-1-yl)ethanone |

| Ethanone, 1-(1-cyclohexen-1-yl)-[2][4][5] | |

| Ketone, 1-cyclohexen-1-yl methyl[1][2][3] | |

| Methyl 1-cyclohexenyl ketone[1][2][3] | |

| 1-Cyclohexen-1-yl methyl ketone[1][3] | |

| cyclohex-1-enylmethylketone[1][3] | |

| CAS Registry Number | 932-66-1[2] |

| Molecular Formula | C₈H₁₂O[2] |

| InChI Key | LTYLUDGDHUEBGX-UHFFFAOYSA-N[6] |

| SMILES | CC(=O)C1=CCCCC1[6] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in reactions, and purification.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 124.18 g/mol [2] |

| Appearance | Clear slightly yellow liquid |

| Boiling Point | 201-202 °C (at atmospheric pressure)[4] |

| 85-88 °C at 22 mmHg[7] | |

| 65-67 °C at 5 Torr[8] | |

| Melting Point | 73 °C[4][8] |

| Density | 0.966 g/mL at 25 °C[4] |

| 0.9703 g/cm³ at 20 °C[8] | |

| Refractive Index (n²⁰/D) | 1.49[4] |

| Flash Point | 150 °F (65.6 °C)[4] |

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound.[7] A common and reliable laboratory-scale preparation involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol, a reaction known as the Rupe rearrangement.[5][9]

Synthesis via Rupe Rearrangement of 1-Ethynylcyclohexanol

This procedure is adapted from established methods and provides a good yield of the target compound.[7][9]

Materials:

-

1-Ethynylcyclohexanol (40 g, 0.32 mol)

-

Dry benzene (B151609) (250 mL)

-

Phosphorus pentoxide (10 g)

-

5% Sodium bicarbonate solution (100 mL)

-

Anhydrous sodium sulfate (B86663) (15 g)

Equipment:

-

500-mL round-bottom flask

-

Reflux condenser

-

Heating mantle or steam cone

-

Separatory funnel

-

Distillation apparatus with a 15-cm helix-packed column

Procedure:

-

In a 500-mL round-bottom flask, combine 40 g of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip.

-

Attach a reflux condenser and gently reflux the mixture using a steam cone for 2.5 hours.[7]

-

After the reflux period, cool the flask's contents to room temperature.

-

Decant the benzene solution from the phosphorus pentoxide residue.

-

Wash the benzene solution once with 100 mL of a 5% sodium bicarbonate solution in a separatory funnel.[7]

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.[7]

-

Remove the benzene by distillation at atmospheric pressure.

-

Carefully fractionate the residue under reduced pressure using a 15-cm helix-packed column.

-

Collect the fraction boiling at 85–88°C at 22 mmHg. The expected yield is between 22.5–28 g (56–70%).[7]

Reaction Mechanisms and Workflows

This compound is a valuable intermediate in various organic transformations, including cycloaddition reactions.

The Rupe Rearrangement

The synthesis described above proceeds through the Rupe rearrangement. This acid-catalyzed reaction transforms a tertiary α-ethynyl alcohol into an α,β-unsaturated ketone. The general pathway is illustrated below.

Caption: The Rupe rearrangement pathway for synthesizing this compound.

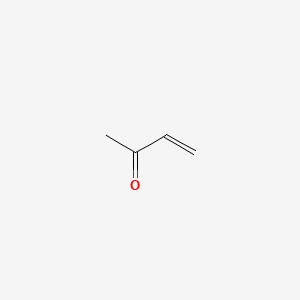

Diels-Alder Reaction Workflow

As an α,β-unsaturated ketone, this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a route to synthesize bicyclic structures.

Caption: Generalized workflow for a Diels-Alder reaction using this compound.

References

- 1. Ethanone, 1-(1-cyclohexen-1-yl)- (CAS 932-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 4. 1-ACETYL-1-CYCLOHEXENE | 932-66-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | 932-66-1 | Benchchem [benchchem.com]

Physical properties of 1-Acetylcyclohexene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Acetylcyclohexene, a valuable intermediate in organic synthesis. The data presented herein is curated for professionals in research and development who require precise and reliable information for experimental design and process scale-up. This document includes a summary of its boiling point and density, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow.

Core Physical Properties

This compound is a cyclic ketone with the chemical formula C₈H₁₂O.[1] It is a clear, slightly yellow liquid at room temperature.[2][3] Accurate knowledge of its physical constants is crucial for its application in chemical synthesis and for ensuring safe handling and storage.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 201-202 °C | @ 760 mmHg (Atmospheric Pressure)[2][3][4][5] |

| 65-67 °C | @ 5 Torr[6] | |

| Density | 0.966 g/mL | @ 25 °C[2][3][4][5] |

| 0.9703 g/cm³ | @ 20 °C[6] | |

| Molecular Weight | 124.18 g/mol | [1][4][6] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and provides an accurate determination of the boiling point.[3][4][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block heater)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a suitable clamp, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or place it in an aluminum block heater.

-

Observation: Heat the apparatus slowly and observe the capillary tube. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4]

-

Confirmation: To confirm the boiling point, remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. This temperature should be the same as the one observed in the previous step.

-

Record Data: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines a straightforward method for determining the density of a liquid using common laboratory glassware.[8]

Apparatus:

-

Pycnometer (for higher accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder on an analytical balance and record its mass (m₁).

-

Volume Measurement: Fill the pycnometer or graduated cylinder with a known volume of this compound (V). If using a graduated cylinder, read the volume from the bottom of the meniscus.

-

Mass of Container and Liquid: Weigh the container filled with the liquid and record the total mass (m₂).

-

Temperature Measurement: Measure and record the temperature of the liquid.

-

Calculation: Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the total mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m / V

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the physical properties of a liquid sample like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vernier.com [vernier.com]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. phillysim.org [phillysim.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Spectroscopic Profile of 1-Acetylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetylcyclohexene (CAS No: 932-66-1). The information herein is compiled for use by researchers, scientists, and professionals in the fields of chemical analysis and drug development. This document presents key spectroscopic data in a structured format, outlines general experimental protocols for the cited techniques, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.918 | Triplet (t) | =C-H |

| 2.278 | Multiplet (m) | Allylic CH₂ |

| 2.26 | Multiplet (m) | Allylic CH₂ |

| 2.22 | Multiplet (m) | CH₃ |

| 1.66 to 1.58 | Multiplet (m) | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~200-210 | C=O (Ketone) |

| ~140-145 | =C-C=O |

| ~135-140 | =C-H |

| ~20-30 | CH₂ (Cyclohexene ring) |

| ~20-30 | CH₃ (Acetyl group) |

Note: Specific peak assignments for all carbons were not explicitly available in the searched literature. The assignments are based on typical chemical shift ranges for the respective functional groups.

Table 3: Mass Spectrometry Data (Electron Ionization)[1][4]

| m/z | Relative Intensity (%) | Putative Fragment |

| 124 | 59.2 | [M]⁺ (Molecular Ion) |

| 109 | 74.5 | [M - CH₃]⁺ |

| 81 | 100.0 | [M - COCH₃]⁺ |

| 79 | 32.7 | |

| 53 | 19.1 | |

| 43 | 60.8 | [CH₃CO]⁺ |

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)[3][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch |

| ~2950-2850 | Medium to Strong | C-H Stretch (Alkyl) |

| ~1670-1680 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1640-1650 | Medium | C=C Stretch |

Note: The IR spectrum is typically recorded from a neat liquid film. The provided values are characteristic absorptions for the functional groups present in this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not available in the public domain. However, the following sections describe generalized, standard procedures for obtaining such spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to prevent solvent signals from obscuring the analyte's proton spectrum.[1][2] For ¹H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is common.[3][4][5] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[3][5] The solution is transferred to a clean NMR tube, ensuring no solid particles are present, as they can degrade the spectral quality.[4] The spectrum is then acquired on an NMR spectrometer (e.g., 400 MHz).[6] The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to improve its homogeneity.[3] Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to yield the NMR spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] These plates are transparent to infrared radiation. The plates are then placed in the sample holder of an FT-IR spectrometer.[7] An infrared beam is passed through the sample, and the detector measures the frequencies at which the radiation is absorbed.[8] A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum to eliminate interferences from the apparatus and atmospheric gases.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[10]

Mass Spectrometry (MS)

For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[11][12] The sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer. In the ion source, typically using electron ionization (EI), the molecules are bombarded with high-energy electrons (e.g., 70 eV), causing them to ionize and fragment.[13] The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14] A detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general steps for spectroscopic analysis.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. sapub.org [sapub.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. measurlabs.com [measurlabs.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 11. dem.ri.gov [dem.ri.gov]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 13. This compound | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-Acetylcyclohexene (CAS 932-66-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclohexene (CAS 932-66-1), a versatile ketone intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and safety information, presented in a format tailored for the scientific community.

Core Data Summary

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 932-66-1 | [1] |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Appearance | Clear to slightly yellow liquid | [1] |

| Density | 0.966 g/mL at 25 °C | [3] |

| Boiling Point | 201-202 °C | [3] |

| Melting Point | 73 °C | [3] |

| Flash Point | 65.56 °C (150 °F) | [3] |

| Refractive Index (n²⁰/D) | 1.490 | [3] |

| LogP | 1.648 (estimated) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.918 (t, 1H), 2.278 (m, 2H), 2.26 (m, 2H), 2.22 (s, 3H), 1.66-1.58 (m, 4H) | [4] |

| Mass Spectrometry (EI) | m/z (%): 124 (M+, 59), 109 (75), 81 (100), 79 (33), 53 (19), 43 (61) | [1][4] |

| Infrared (IR) Spectroscopy (liquid film) | Characteristic absorptions expected for C=O (ketone) and C=C (alkene) stretches. | [5][6] |

Table 3: Safety Information

| Hazard | Description |

| GHS Classification | Warning: Combustible liquid. Causes skin and serious eye irritation. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are recommended. |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most prominently documented method is the rearrangement of 1-ethynylcyclohexanol.

Primary Synthesis Route: Rearrangement of 1-Ethynylcyclohexanol

This method provides a reliable pathway to this compound.

Materials:

-

1-Ethynylcyclohexanol

-

Phosphorus pentoxide

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, 10 g of phosphorus pentoxide, and a boiling chip.[7]

-

Attach a reflux condenser and gently reflux the mixture on a steam cone for 2.5 hours.[7]

-

After reflux, cool the flask's contents.[7]

-

Decant the benzene solution from the phosphorus pentoxide.[7]

-

Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution.[7]

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.[7]

-

Remove the benzene by distillation at atmospheric pressure.[7]

-

Carefully fractionate the residue under reduced pressure. The product, this compound, is collected at 85–88°C/22 mm Hg.[7]

Yield: 56–70%[7]

Alternative Synthesis Routes

Other notable methods for the synthesis of this compound include:

-

Friedel-Crafts Acylation: This involves the acylation of cyclohexene (B86901) using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7][8] This reaction should be performed under anhydrous conditions to prevent catalyst deactivation.

-

Diels-Alder Reaction: This cycloaddition reaction can be employed to construct the cyclohexene ring system. A suitable diene and a dienophile containing an acetyl group can be reacted under thermal conditions to yield the desired product.[9][10]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

Caption: Synthesis of this compound from 1-Ethynylcyclohexanol.

Caption: General experimental workflow for organic synthesis.

References

- 1. This compound | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-ACETYL-1-CYCLOHEXENE | 932-66-1 [chemicalbook.com]

- 4. 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Ethanone, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 1-Acetylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-acetylcyclohexene, including its molecular weight and formula. It offers a detailed experimental protocol for its synthesis and presents key analytical data in a structured format for ease of reference.

Core Data Presentation

All quantitative data regarding this compound is summarized in the table below, providing a clear and concise reference for researchers.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 124.18 g/mol | [1][2][3][4][5] |

| CAS Number | 932-66-1 | [1][2][5] |

| Appearance | Clear yellow liquid | [3][6] |

| Boiling Point | 201-202 °C (lit.) | [6][7] |

| Density | 0.966 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index (n20/D) | 1.49 (lit.) | [7] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the rearrangement of 1-ethynylcyclohexanol.[1] The following protocol details the experimental procedure for this synthesis.

Experimental Protocol: Synthesis from 1-Ethynylcyclohexanol

Materials:

-

1-Ethynylcyclohexanol (40 g, 0.32 mole)

-

Dry benzene (B151609) (250 ml)

-

Phosphorus pentoxide (10 g)

-

5% Sodium bicarbonate solution (100 ml)

-

Anhydrous sodium sulfate (B86663) (15 g)

-

Boiling chip

Equipment:

-

500-ml round-bottomed flask

-

Reflux condenser

-

Steam cone

-

Separatory funnel

-

Distillation apparatus with a 15-cm helix-packed column

Procedure:

-

In a 500-ml round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 ml of dry benzene, 10 g of phosphorus pentoxide, and a boiling chip.[1]

-

Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone for 2.5 hours.[1]

-

After the reflux period, cool the contents of the flask.

-

Decant the benzene solution from the phosphorus pentoxide.

-

Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution in a separatory funnel.[1]

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.[1]

-

Remove the benzene by distillation at atmospheric pressure.[1]

-

Carefully fractionate the resulting residue under reduced pressure using a 15-cm helix-packed column.[1]

-

Collect the product boiling at 85–88°C/22 mm Hg. The expected yield is 22.5–28 g (56–70%).[1]

Analytical Data

The following tables summarize the key spectral data for the characterization of this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.918 | m | =CH- |

| 2.278 | m | -CH₂- |

| 2.26 | m | -CH₂- |

| 2.22 | m | -CH₂- |

| 1.66 - 1.58 | m | -CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Mass Spectrometry Data

| m/z | Relative Intensity |

| 124 (M⁺) | 58.80 |

| 109 | 54.72 |

| 81 | 99.99 |

| 82 | 48.94 |

| 67 | 46.83 |

Technique: Electron Ionization (EI)[3]

IR Spectral Data

While a full spectrum is not provided, characteristic peaks for the functional groups present in this compound are expected around:

-

C=O stretch (ketone): ~1670 cm⁻¹

-

C=C stretch (alkene): ~1640 cm⁻¹

-

sp² C-H stretch: ~3020 cm⁻¹

-

sp³ C-H stretch: below 3000 cm⁻¹

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism for the preparation of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ACETYL-1-CYCLOHEXENE(932-66-1) IR Spectrum [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-ACETYL-1-CYCLOHEXENE | 932-66-1 [chemicalbook.com]

- 7. 1-Acetyl-1-cyclohexene 97 932-66-1 [sigmaaldrich.com]

Stability and Storage of 1-Acetylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetylcyclohexene (CAS No. 932-66-1), a versatile intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications. Due to the limited availability of specific, long-term stability studies on this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS), general chemical principles of α,β-unsaturated ketones, and standardized stability testing protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for safe handling and for designing appropriate storage and stability studies.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol [1] |

| Appearance | Clear, slightly yellow liquid[2] |

| Boiling Point | 201-202 °C (at 1 atm)[3] |

| Density | 0.966 g/mL at 25 °C[3] |

| Flash Point | 65 - 66 °C (149 - 150.8 °F) - closed cup[2][4] |

| Refractive Index | n20/D 1.49[4] |

Stability Profile

This compound is generally considered stable under normal laboratory temperatures and pressures.[2] However, its chemical structure, containing both a ketone and a carbon-carbon double bond in conjugation, makes it susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation processes. While specific data on thermal decomposition is limited, it is advisable to store the compound at reduced temperatures to minimize any potential degradation over time.

-

Light: As an α,β-unsaturated ketone, this compound may be sensitive to light. Photochemical reactions can potentially lead to polymerization or other forms of degradation.

-

Air/Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at the allylic positions of the cyclohexene (B86901) ring or through reactions involving the enone system.

-

Incompatible Materials: Strong oxidizing agents and strong bases are incompatible with this compound and can cause vigorous reactions or degradation.[2]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[2] Refrigeration (2-8 °C) is recommended for long-term storage.[3] | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Container | Store in a tightly closed container,[2] preferably an amber glass bottle. | To prevent exposure to air, moisture, and light. |

| Location | Store in a dry, well-ventilated place away from sources of ignition.[2] | To prevent moisture absorption and ensure safety due to its combustible nature. |

| Purity | 97% assay is commonly available. | Impurities can sometimes catalyze degradation. |

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the literature, plausible degradation pathways can be inferred from the reactivity of its functional groups. The diagram below illustrates a logical relationship for considering potential degradation.

Caption: Logical flow of potential degradation factors for this compound.

Experimental Protocols for Stability Assessment

For critical applications in research and drug development, it is imperative to conduct in-house stability studies. The following are proposed experimental protocols based on general guidelines for chemical stability testing.

Protocol 1: Accelerated Thermal Stability Study

Objective: To assess the stability of this compound under elevated temperature conditions to predict its long-term stability.

Methodology:

-

Place accurately weighed samples of this compound in sealed, amber glass vials.

-

Store the vials in controlled temperature chambers at 40°C and 50°C.

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each temperature condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the purity of the sample using a validated stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).

-

Monitor for the appearance of any degradation products by GC-MS.

-

Record any changes in physical appearance (e.g., color).

Protocol 2: Photostability Study

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Methodology:

-

Place samples of this compound in photostable, transparent containers (e.g., quartz vials).

-

Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines for photostability testing.

-

Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

-

After a specified duration of exposure, analyze both the exposed and control samples for purity and degradation products using GC-FID/GC-MS or HPLC.

The following diagram outlines a general workflow for conducting a stability study.

Caption: A generalized experimental workflow for assessing the stability of a chemical compound.

Conclusion

While this compound is a relatively stable organic compound, its purity and integrity are best preserved by adhering to strict storage protocols. For applications where purity is paramount, such as in drug development and synthesis of active pharmaceutical ingredients, it is highly recommended to perform in-house stability studies to establish a reliable shelf-life under specific laboratory conditions. Storing this compound in a cool, dark, and inert environment will minimize the risk of degradation and ensure its suitability for its intended use.

References

A Technical Guide to 1-Acetylcyclohexene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclohexene (CAS No. 932-66-1), a versatile building block in organic synthesis. This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its synthesis and use in further chemical transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 96% to over 99%, with the most common being 97%. The compound is generally supplied as a clear, slightly yellow liquid.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | A14405 | 97% | 5g, 25g[1] |

| Thermo Scientific Chemicals | 102500250 | 97% | 5g, 25g[2][3] |

| Biosynth Carbosynth | FA01013 | - | 5G[1] |

| Frontier Specialty Chemicals | JK308289 | 97% | 5g[1] |

| CP Lab Safety | - | 97% | 100g[4] |

| LEAP CHEM Co., Ltd. | - | 98% - 99% | Inquire for bulk[5][6] |

| 3B Pharmachem (Wuhan) International Co.,Ltd. | - | - | Inquire for bulk[1] |

| Shanghai Hanhong Scientific Co.,Ltd. | - | - | Inquire for bulk[1] |

| Jinan Jiachang Pharmaceutical Technology Co., Ltd. | - | 99%+ HPLC | Inquire for bulk[1] |

| Henan Fengda Chemical Co., Ltd. | - | 99% | Inquire for bulk[1] |

| Shaanxi Dideu New Materials Co. Ltd. | - | 98.0% | Inquire for bulk[1] |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12O[1][2][3][7] |

| Molecular Weight | 124.18 g/mol [1][2][7][8] |

| Appearance | Clear slightly yellow liquid[1] |

| Boiling Point | 201-202 °C (lit.)[1][8] |

| Melting Point | 73 °C[1][2] |

| Density | 0.966 g/mL at 25 °C (lit.)[1][8] |

| Refractive Index | n20/D 1.49 (lit.)[1][8] |

| Flash Point | 66 °C (150.8 °F) - closed cup[8][9] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

Synthesis of this compound from 1-Ethynylcyclohexanol

A common and well-documented method for the preparation of this compound involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. The following protocol is adapted from Organic Syntheses.

Experimental Procedure:

-

In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene (B151609), and 10 g of phosphorus pentoxide.

-

Add a boiling chip and attach a reflux condenser to the flask.

-

Gently reflux the benzene solution on a steam cone for 2.5 hours.

-

After the reaction period, cool the flask and decant the benzene solution from the phosphorus pentoxide.

-

Wash the benzene solution once with 100 mL of a 5% sodium bicarbonate solution.

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Carefully fractionate the residue at reduced pressure through a 15-cm helix-packed column.

-

Collect the product boiling at 85–88°C/22 mm Hg. The expected yield is between 22.5–28 g (56–70%).

Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones

This compound serves as a crucial starting material in multi-step syntheses. A notable example is the chemoenzymatic synthesis of enantiomeric, bicyclic δ-halo-γ-lactones, which possess biological activity. The initial steps of this synthesis, as described in a study by Mazur et al., are outlined below.

Experimental Procedure (Initial Steps):

-

Reduction of this compound: this compound is reduced to the corresponding racemic alcohol, 1-(cyclohex-1-en-1-yl)ethanol.

-

Enzymatic Kinetic Resolution: The racemic alcohol undergoes lipase-catalyzed kinetic resolution to separate the enantiomers. This step is critical for establishing the stereochemistry of the final products.

-

Chirality Transfer: The resolved enantiopure alcohol is then utilized in subsequent steps to transfer its chirality to the target molecule.

This highlights the utility of this compound in accessing chiral molecules of biological interest.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[9] Appropriate personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for laboratory and research applications. For specific applications and more complex transformations, consulting the primary literature is highly recommended.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 932-66-1 | Benchchem [benchchem.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Acetylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetylcyclohexene (CAS No. 932-66-1), a key intermediate in organic synthesis. The following sections detail the chemical and physical properties, known hazards, and recommended procedures for its safe use in a laboratory setting, particularly for research and drug development applications.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to slightly yellow in appearance.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling and use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Appearance | Clear, colorless to very slight yellow liquid | [1] |

| Boiling Point | 201-202 °C (at 760 mmHg) | [1] |

| Melting Point | 73 °C | [1] |

| Flash Point | 65 °C (149 °F) | [1] |

| Density | 0.966 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.49 | [1] |

| Solubility | Not available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[2]

The toxicological properties of this compound have not been fully investigated.[1] As with any chemical with incomplete toxicological data, it should be handled with care, assuming it may have other unknown hazards.

An estimated NFPA 704 rating has been compiled from Safety Data Sheet information:

| NFPA 704 Diamond | Rating | Explanation |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special (White) | - | No special hazards. |

Source:[1] (Flammability rating), Health and Instability ratings are estimated based on GHS classifications.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring a safe working environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

-

A lab coat or chemical-resistant apron should be worn to protect street clothing.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Experimental Protocols

General Handling and Dispensing

This protocol outlines the safe procedure for transferring this compound from a storage container to a reaction vessel.

Caption: Workflow for Safely Dispensing this compound.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

-

Keep the container tightly closed when not in use.[1]

-

Incompatible with strong oxidizing agents and strong bases.[1]

Spill and Leak Procedures

In the event of a spill, follow these procedures immediately.

Caption: Spill Response Protocol for this compound.

Waste Disposal

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for proper disposal.[1]

-

Dispose of contents and container to an approved waste disposal plant.[3]

-

Do not dispose of down the drain or with regular trash.

Synthesis Protocol: Preparation of this compound

The following is an example of a synthetic protocol where this compound is the product. This illustrates a practical application of its handling.

Reaction: Rearrangement of 1-ethynylcyclohexanol to this compound.

Reagents and Equipment:

-

1-ethynylcyclohexanol

-

Phosphorus pentoxide

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

500-mL round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus with a 15-cm helix-packed column

Procedure:

-

In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide.

-

Add a boiling chip and attach a reflux condenser.

-

Gently reflux the mixture on a steam cone for 2.5 hours.

-

Cool the flask and decant the benzene solution from the phosphorus pentoxide.

-

Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution in a separatory funnel.

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Carefully fractionally distill the remaining residue under reduced pressure.

-

Collect the product boiling at 85–88°C/22 mm.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |

Source:[1]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: As a combustible liquid, it can release carbon monoxide and carbon dioxide upon combustion. Vapors may form explosive mixtures with air.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Ignition sources, excess heat.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.[1]

-

Hazardous Polymerization: Has not been reported.[1]

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

References

The Synthesis of 1-Acetylcyclohexene: A Technical Guide to its Discovery and Core Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylcyclohexene is a valuable intermediate in organic synthesis, finding application in the construction of more complex molecular architectures. Its discovery and the development of its synthetic routes are rooted in foundational organic reactions. This technical guide provides an in-depth exploration of the primary and historically significant methods for the synthesis of this compound, with a focus on experimental protocols, quantitative data, and mechanistic understanding. The two most prominent and well-documented methods, the Friedel-Crafts acylation of cyclohexene (B86901) and the Rupe rearrangement of 1-ethynylcyclohexanol, will be discussed in detail.

Core Synthesis Methodologies

The synthesis of this compound has been approached through several distinct chemical transformations. Below is a comparative summary of the key methods, followed by detailed experimental protocols and mechanistic diagrams.

Data Presentation: Comparative Analysis of Synthesis Routes

| Synthesis Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reference |

| Friedel-Crafts Acylation | Cyclohexene, Acetyl Chloride | Aluminum Chloride (AlCl₃), 0-5 °C | ~50 | [1] |

| Rupe Rearrangement | 1-Ethynylcyclohexanol | Phosphorus Pentoxide (P₂O₅), Benzene (B151609), Reflux | 56-70 | [2] |

| Rupe Rearrangement | 1-Ethynylcyclohexanol | Near-critical water, 260 °C | 49 | [1] |

| Rupe Rearrangement | 1-Ethynylcyclohexanol | Near-critical water, NaHSO₄ (5 mol%), 260 °C | 88 | [1] |

Experimental Protocols

Friedel-Crafts Acylation of Cyclohexene

This method utilizes the classic Friedel-Crafts reaction to introduce an acetyl group to the cyclohexene ring.

Experimental Protocol:

-

Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Cyclohexene

-

Acetyl Chloride

-

Methylene (B1212753) Chloride (CH₂Cl₂) (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure (Adapted from general Friedel-Crafts procedures):

-

In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride.

-

Cool the mixture to 0°C in an ice-water bath.

-

Slowly add acetyl chloride, dissolved in methylene chloride, to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride is complete, add cyclohexene, dissolved in methylene chloride, dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Rupe Rearrangement of 1-Ethynylcyclohexanol

The acid-catalyzed rearrangement of α-ethynyl alcohols, known as the Rupe rearrangement, is a highly effective method for synthesizing α,β-unsaturated ketones.

Experimental Protocol (from Organic Syntheses): [2]

-

Reagents:

-

1-Ethynylcyclohexanol (0.32 mole, 40 g)

-

Dry Benzene (250 ml)

-

Phosphorus Pentoxide (P₂O₅) (10 g)

-

5% Sodium Bicarbonate Solution (100 ml)

-

Anhydrous Sodium Sulfate (15 g)

-

-

Procedure:

-

In a 500-ml round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 ml of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip.

-

Attach a reflux condenser to the flask and gently reflux the benzene solution on a steam cone for 2.5 hours.

-

After the reflux period, cool the contents of the flask.

-

Decant the benzene solution from the phosphorus pentoxide residue.

-

Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution.

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Carefully fractionate the resulting residue under reduced pressure through a 15-cm helix-packed column.

-

Collect the fraction boiling at 85–88°C/22 mm. The yield of this compound is 22.5–28 g (56–70%).[2]

-

Mandatory Visualizations: Reaction Mechanisms

Friedel-Crafts Acylation of Cyclohexene

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic double bond of cyclohexene.

Rupe Rearrangement of 1-Ethynylcyclohexanol

This reaction is an acid-catalyzed rearrangement that proceeds via a Meyer-Schuster-like mechanism, involving the formation of an allene (B1206475) intermediate.

Historical Context and Discovery

The synthesis of this compound is tied to the development of fundamental reactions in organic chemistry. Early methods for its preparation included the treatment of cyclohexene with acetyl chloride and aluminum chloride, a classic example of a Friedel-Crafts acylation.[2] Concurrently, the acid-catalyzed rearrangement of 1-ethynylcyclohexanol, a reaction now understood as the Rupe rearrangement, was also established as a viable synthetic route.[2] Other historical, though less common, methods involved the dehydrohalogenation and hydrolysis of ethylidenecyclohexane (B92872) nitrosochloride and the addition of dienes to vinylacetylene in the presence of water and a mercury salt.[2] These early investigations laid the groundwork for the efficient and scalable synthesis of this important chemical intermediate.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented methods: the Friedel-Crafts acylation of cyclohexene and the Rupe rearrangement of 1-ethynylcyclohexanol. While the Friedel-Crafts approach offers a direct route from a simple alkene, the Rupe rearrangement can provide higher yields under optimized conditions. The choice of synthetic route will depend on the availability of starting materials, desired scale, and reaction conditions. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Acetylcyclohexene from 1-Ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-acetylcyclohexene from 1-ethynylcyclohexanol. The synthesis is primarily achieved through the Meyer-Schuster or Rupe rearrangement of the tertiary propargyl alcohol, 1-ethynylcyclohexanol.[1] Various catalytic systems and reaction conditions are presented, including classical acid catalysis and modern methods employing near-critical water. This guide offers a comprehensive resource for chemists in research and development, providing established methodologies, quantitative data for comparison, and visual aids to understand the experimental workflow and reaction mechanism.

Introduction

This compound is a valuable α,β-unsaturated ketone intermediate in organic synthesis. Its preparation from the readily available 1-ethynylcyclohexanol is a classic example of the acid-catalyzed rearrangement of tertiary acetylenic alcohols.[1] This transformation, known as the Meyer-Schuster or Rupe rearrangement, involves the conversion of a propargyl alcohol into an α,β-unsaturated carbonyl compound.[1][2] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. This document outlines several effective protocols for this synthesis.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 1-ethynylcyclohexanol proceeds via an acid-catalyzed rearrangement. The reaction can follow two competing pathways: the Meyer-Schuster rearrangement, which would lead to an α,β-unsaturated aldehyde, and the Rupe rearrangement, which yields an α,β-unsaturated ketone. In the case of tertiary alcohols like 1-ethynylcyclohexanol, the Rupe rearrangement is favored, producing the desired this compound.[1]

The general mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation. A subsequent 1,3-shift of the hydroxyl group and tautomerization leads to the final α,β-unsaturated ketone.[1]

Below are diagrams illustrating the experimental workflow and the proposed reaction mechanism.

References

Application Notes and Protocols for the Preparation of 1-Acetylcyclohexene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylcyclohexene is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and complex molecules. Its synthesis is often achieved through the Friedel-Crafts acylation of cyclohexene (B86901). This document provides detailed application notes and experimental protocols for the preparation of this compound, focusing on the Friedel-Crafts acylation methodology. The information is intended to guide researchers in the successful synthesis and characterization of this compound. While a specific, detailed protocol for the direct Friedel-Crafts acylation of cyclohexene is not extensively detailed in readily available literature, this document compiles and adapts established procedures for similar reactions. For comparison, a well-documented alternative synthesis from 1-ethynylcyclohexanol reports yields of 56-70%.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | 85-88 °C at 22 mmHg[1] |

| Refractive Index (n²⁰_D_) | 1.4892[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.92 (m, 1H), 2.28 (m, 2H), 2.26 (s, 3H), 2.22 (m, 2H), 1.62 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.5, 142.2, 138.8, 28.1, 25.8, 22.8, 22.2, 21.7 |

| IR (neat) | ν (cm⁻¹): 2935, 1665, 1445, 1355, 1245 |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cyclohexene with Acetyl Chloride and Aluminum Chloride

This protocol is adapted from general Friedel-Crafts acylation procedures and specific conditions reported for related reactions.

Materials:

-

Cyclohexene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acetyl Chloride: To the dropping funnel, add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Cyclohexene: In the dropping funnel, prepare a solution of cyclohexene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 0 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

-

Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours at room temperature.

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers.

-

-

Neutralization and Drying:

-

Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Mandatory Visualization

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation of Cyclohexene

Caption: Mechanism of this compound synthesis.

Diagram 2: Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols: Synthesis of 1-Acetylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the synthesis of 1-acetylcyclohexene, a valuable intermediate in organic synthesis. The following sections describe two common methods for its preparation: the Rupe rearrangement of 1-ethynylcyclohexanol and the Friedel-Crafts acylation of cyclohexene.

Rupe Rearrangement of 1-Ethynylcyclohexanol

The Rupe rearrangement is an acid-catalyzed reaction of α-alkynyl alcohols to form α,β-unsaturated ketones. This method provides a reliable route to this compound from 1-ethynylcyclohexanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the Rupe rearrangement, based on a literature procedure.[1]

| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| 1-Ethynylcyclohexanol | C₈H₁₂O | 124.18 | 40 g | 0.32 | - |

| Phosphorus Pentoxide | P₂O₅ | 141.94 | 10 g | - | - |

| Dry Benzene (B151609) | C₆H₆ | 78.11 | 250 mL | - | - |

| This compound | C₈H₁₂O | 124.18 | 22.5-28 g | - | 56-70 |

Experimental Protocol

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

1-Ethynylcyclohexanol (40 g, 0.32 mol)

-

Phosphorus pentoxide (10 g)

-

Dry benzene (250 mL)

-

5% Sodium bicarbonate solution (100 mL)

-

Anhydrous sodium sulfate (B86663) (15 g)

-

500-mL round-bottom flask

-

Reflux condenser

-

Steam cone or heating mantle

-

Separatory funnel

-

Distillation apparatus with a 15-cm helix-packed column

Procedure:

-

In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip to the flask.

-

Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone for 2.5 hours.

-

After the reflux period, cool the flask to room temperature.

-

Decant the benzene solution from the phosphorus pentoxide residue.

-

Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution in a separatory funnel.

-

Dry the organic layer over 15 g of anhydrous sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Carefully fractionate the residue at reduced pressure using a 15-cm helix-packed column.

-

Collect the product, this compound, which boils at 85–88°C at 22 mm Hg. The expected yield is 22.5–28 g (56–70%).

Reaction Mechanism and Visualization

The Rupe rearrangement proceeds through the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation. A 1,2-hydride shift and subsequent tautomerization yield the final α,β-unsaturated ketone.

References

Application Notes and Protocols: 1-Acetylcyclohexene as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-acetylcyclohexene as a dienophile in Diels-Alder reactions. This powerful cycloaddition reaction serves as a cornerstone in organic synthesis for the construction of six-membered rings, which are prevalent in numerous natural products and pharmaceutical agents. This compound, an α,β-unsaturated ketone, is a moderately reactive dienophile whose reactivity can be enhanced through the use of Lewis acid catalysts. This document outlines the reaction mechanism, provides detailed experimental protocols for reactions with various dienes, and presents quantitative data to guide synthetic strategies.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1] The reactivity of the dienophile is a critical factor in the success of this reaction. Dienophiles are typically activated by electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

This compound possesses an acetyl group, which is an electron-withdrawing group that activates the double bond for cycloaddition. While it can react under thermal conditions, the use of Lewis acid catalysts is often employed to enhance the reaction rate and control the stereoselectivity. Lewis acids coordinate to the carbonyl oxygen of the acetyl group, further withdrawing electron density from the double bond and making it a more potent dienophile.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted, cyclic transition state. The stereochemistry of the reactants is retained in the product. A key stereochemical consideration in many Diels-Alder reactions is the "endo rule," which predicts that the dienophile's substituent with π-system character (in this case, the acetyl group) will preferentially occupy the endo position in the transition state. This is due to favorable secondary orbital interactions between the π-system of the substituent and the developing π-bond in the cyclohexene ring.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with common dienes. These protocols can be adapted based on the specific diene and desired scale.

Protocol 1: Thermal Diels-Alder Reaction with Butadiene

This protocol describes a typical thermal cycloaddition. Due to the gaseous nature of butadiene, the reaction is often performed in a sealed vessel or by generating butadiene in situ.

Materials:

-

This compound

-

Butadiene (or 3-sulfolene (B121364) as a butadiene precursor)

-

Toluene or Xylene (dry)

-

Round-bottom flask or sealed tube

-

Reflux condenser (if not in a sealed tube)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a flame-dried round-bottom flask or a pressure-rated sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq).

-

If using liquid butadiene, cool the vessel to -78 °C and add an excess of butadiene (2-3 eq). Seal the vessel.

-

If generating butadiene in situ, add 3-sulfolene (1.5 eq) and a high-boiling solvent such as xylene.[2] Attach a reflux condenser.

-

Allow the reaction vessel to warm to room temperature and then heat to 110-140 °C. For in situ generation, the temperature should be sufficient to decompose the 3-sulfolene.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. If a sealed tube was used, cool to -78 °C before opening.

-

Remove the solvent under reduced pressure.

-